molecular formula C11H20ClN3O2S B6339953 {2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine CAS No. 1221342-20-6

{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine

Cat. No. B6339953
CAS RN: 1221342-20-6
M. Wt: 293.81 g/mol
InChI Key: IDCMJDHTXVUCNH-UHFFFAOYSA-N
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Description

“{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine” is a chemical compound with the molecular formula C11H20ClN3O2S and a molecular weight of 293.81 . It is a versatile material used in scientific research, with applications including drug synthesis and catalysis.


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a chloromethyl group and a methanesulfonyl group .


Chemical Reactions Analysis

Amines, such as this compound, can act as nucleophiles, meaning they can donate their electrons to attack positively charged or electron-deficient centers in other molecules .

Scientific Research Applications

Synthesis and Electrophysiological Activity

  • Compounds including the 1H-imidazol-1-yl moiety, similar to the chemical , have been synthesized and studied for cardiac electrophysiological activity. These compounds showed potential as selective class III agents, indicating their relevance in the study of cardiac arrhythmias (Morgan et al., 1990).

Corrosion Inhibition

  • Imidazoline derivatives, structurally related to the compound , have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies are significant for industrial applications where corrosion resistance is crucial (Zhang et al., 2015).

Antiprotozoal Activity

  • A series of benzimidazole derivatives, including elements similar to the chemical structure of interest, were synthesized and tested against various protozoa. These compounds showed significant activity, suggesting potential applications in treating protozoal infections (Pérez‐Villanueva et al., 2013).

Antineoplastic Activity

  • Studies have been conducted on (methylsulfonyl)methanesulfonates, including chloroethyl variants, which are structurally related to the compound . These studies focus on their activity against leukemia, indicating potential applications in cancer research (Shealy et al., 1984).

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis and structural analysis of compounds including the 1H-imidazol-1-yl group. This research provides insights into the properties and potential applications of these compounds in various fields (Upadhyaya et al., 1997).

Novel Syntheses in Pharmaceutical Chemistry

  • The compound's related structures have been used in novel syntheses, such as in the development of new biotin synthesis methods. This indicates the compound's potential utility in pharmaceutical chemistry (Zav’yalov et al., 2006).

Antimicrobial Activities

  • Research into derivatives of imidazoles, similar to the compound , has explored their antimicrobial activities. This is relevant for the development of new antimicrobial agents (Ovonramwen et al., 2021).

Mechanism of Action

The mechanism of action of amines involves the donation of their lone pair of electrons to electrophilic centers in other molecules. This can lead to a variety of reactions, including nucleophilic substitution and addition reactions .

properties

IUPAC Name

2-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClN3O2S/c1-4-14(5-2)6-7-15-10(8-12)9-13-11(15)18(3,16)17/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCMJDHTXVUCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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